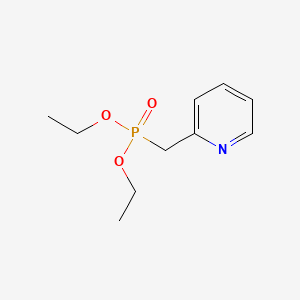

Ethyl 7-methyl-7-octenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-methyl-7-octenoate (EMO) is a volatile compound found in many essential oils, including lavender and jasmine. It has a pleasant, floral aroma and is used in a variety of products, from perfumes to food additives and cosmetics. EMO has been studied extensively in recent years due to its potential applications in scientific research and its biochemical and physiological effects.

科学的研究の応用

Synthetic Methodologies and Chemical Reactions :

- Ethyl 7-methyl-7-octenoate is used in stereospecific and stereoselective reactions, such as in the preparation of Ethyl (2E, 7R)-7-Acetoxy-4-oxo-2-octenoate from D-Glucose, which is a part of a series of stereospecific and stereoselective reactions demonstrating the versatility of this compound in organic synthesis (Yokota, Nishida, & Mitsunobu, 1983).

Applications in Antitumor Agent Synthesis :

- This compound is utilized in the synthesis of molecules related to the antitumor agents such as cryptophycins, showing its relevance in medicinal chemistry (Chakraborty & Das, 2000).

Role in Catalytic Reactions :

- Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in [4 + 2] annulation with N-tosylimines, demonstrating its role in facilitating complex catalytic reactions (Zhu, Lan, & Kwon, 2003).

Environmental and Toxicokinetic Studies :

- Studies have been conducted on similar compounds such as Methyl tertiary butyl ether (MTBE) and Ethyl tertiary butyl (ETBE) to understand their toxicokinetics and environmental degradation, which can be relevant for assessing the environmental impact of Ethyl 7-methyl-7-octenoate (Johanson, Nihlen, & Löf, 1995).

Chemical Analysis and Extraction Techniques :

- Ethyl 7-methyl-7-octenoate's relatives, like octanol, have been used in dispersive liquid-liquid microextraction methods for chemical analysis, indicating potential applications in analytical chemistry (Farajzadeh, Djozan, & Bakhtiyari, 2010).

Pharmaceutical Applications :

- Related compounds, such as 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene, have been studied for their metabolic and photostability, which could be insightful for developing pharmaceutical applications of Ethyl 7-methyl-7-octenoate (Gill, Hammock, & Casida, 1974).

作用機序

Target of Action

Ethyl 7-methyl-7-octenoate, a medium chain unsaturated fatty acid ethyl ester, has been found to primarily target Escherichia coli . The compound’s primary target is the antitoxin HipB , which plays a crucial role in the formation of persister cells .

Mode of Action

Ethyl 7-methyl-7-octenoate interacts with its target, the antitoxin HipB, to inhibit the formation of persister cells . Persister cells are a small bacterial population that is dormant and survives under antibiotic treatment without experiencing genetic adaptation . By interacting with HipB, Ethyl 7-methyl-7-octenoate disrupts this dormancy, making the bacteria susceptible to antibiotic treatment .

Biochemical Pathways

It is known that the compound’s interaction with hipb disrupts the formation of persister cells . This disruption likely affects various biochemical pathways related to bacterial dormancy and survival under antibiotic stress .

Result of Action

The primary result of Ethyl 7-methyl-7-octenoate’s action is the significant reduction in the formation of persister cells in Escherichia coli . This makes the bacteria more susceptible to antibiotic treatment, potentially improving the efficacy of such treatments .

特性

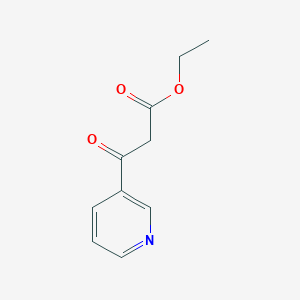

IUPAC Name |

ethyl 7-methyloct-7-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHNRWRFYAIXQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

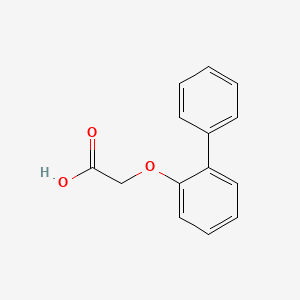

CCOC(=O)CCCCCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641096 |

Source

|

| Record name | Ethyl 7-methyloct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methyloct-7-enoate | |

CAS RN |

485320-27-2 |

Source

|

| Record name | Ethyl 7-methyl-7-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-methyloct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)